2-Ethoxyisonicotinonitrile
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Overview
Description
2-Ethoxyisonicotinonitrile is a chemical compound with the molecular formula C9H8N2O. It is a yellow crystalline solid that is commonly used in medical, environmental, and industrial research. This compound has been found to exhibit various biological activities, including anti-inflammatory, anti-tumor, and anti-microbial properties.
Preparation Methods
The synthesis of 2-Ethoxyisonicotinonitrile typically involves the reaction of ethoxyacetonitrile with isonicotinic acid or its derivatives under specific conditions. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate, and the reaction is carried out in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is usually heated to a temperature range of 80-120°C for several hours to ensure complete conversion .
Chemical Reactions Analysis
2-Ethoxyisonicotinonitrile undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or other reduced products.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds, where the ethoxy group can be replaced by other nucleophiles like amines or thiols.
Scientific Research Applications
2-Ethoxyisonicotinonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound’s anti-inflammatory and anti-microbial properties make it useful in biological studies to understand its effects on various biological pathways.
Medicine: Preclinical studies have shown its potential therapeutic effects in treating diseases such as cancer, inflammation, and microbial infections.
Industry: It is used in the development of new materials and as an intermediate in the production of various industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Ethoxyisonicotinonitrile involves its interaction with specific molecular targets and pathways. It has been found to inhibit certain enzymes and signaling pathways that are involved in inflammation and tumor growth. The compound’s anti-microbial activity is attributed to its ability to disrupt bacterial cell wall synthesis and inhibit protein synthesis.
Comparison with Similar Compounds
2-Ethoxyisonicotinonitrile can be compared with other similar compounds such as:
Isonicotinonitrile: Similar in structure but lacks the ethoxy group, which may result in different biological activities and chemical reactivity.
Ethoxybenzene: Contains an ethoxy group but lacks the nitrile functionality, leading to different chemical properties and applications.
2-Ethoxybenzonitrile: Similar in having both ethoxy and nitrile groups but differs in the position of the nitrile group on the aromatic ring, which can affect its reactivity and biological activity.
This compound stands out due to its unique combination of the ethoxy and nitrile groups, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
2-ethoxypyridine-4-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O/c1-2-11-8-5-7(6-9)3-4-10-8/h3-5H,2H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDXZRNGEMFVRSG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC=CC(=C1)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80596577 |
Source
|
Record name | 2-Ethoxypyridine-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80596577 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
869299-29-6 |
Source
|
Record name | 2-Ethoxypyridine-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80596577 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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